molecular formula C8H6N4O2 B11903939 2-(1H-Imidazol-1-yl)-6-nitropyridine

2-(1H-Imidazol-1-yl)-6-nitropyridine

Cat. No.: B11903939
M. Wt: 190.16 g/mol
InChI Key: KPQHYTKCHCFNNQ-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)-6-nitropyridine is a heterocyclic compound that features both an imidazole ring and a nitropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-1-yl)-6-nitropyridine typically involves the reaction of 2-chloro-6-nitropyridine with imidazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide or acetonitrile, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-1-yl)-6-nitropyridine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The imidazole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Reduction: 2-(1H-Imidazol-1-yl)-6-aminopyridine.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

2-(1H-Imidazol-1-yl)-6-nitropyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.

    Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-1-yl)-6-nitropyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Imidazol-1-yl)pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-(1H-Imidazol-1-yl)-4-nitropyridine: Similar structure but with the nitro group in a different position, which can affect its reactivity and biological activity.

    2-(1H-Imidazol-1-yl)-5-nitropyridine: Another positional isomer with different chemical and biological properties.

Uniqueness

2-(1H-Imidazol-1-yl)-6-nitropyridine is unique due to the specific positioning of the nitro group, which influences its reactivity and potential applications. The combination of the imidazole and nitropyridine moieties provides a versatile scaffold for the development of new compounds with diverse biological and chemical properties.

Properties

Molecular Formula

C8H6N4O2

Molecular Weight

190.16 g/mol

IUPAC Name

2-imidazol-1-yl-6-nitropyridine

InChI

InChI=1S/C8H6N4O2/c13-12(14)8-3-1-2-7(10-8)11-5-4-9-6-11/h1-6H

InChI Key

KPQHYTKCHCFNNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)[N+](=O)[O-])N2C=CN=C2

Origin of Product

United States

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